Enantiomeric Purity: Absolute (1S)-Configuration vs. Racemic Mixture and (R)-Enantiomer
The (1S)-enantiomer (CAS 1213163-28-0) is supplied with a defined absolute stereochemistry, whereas the racemic mixture (CAS 785762-36-9) contains a 1:1 ratio of (1S)- and (1R)-enantiomers . The (R)-enantiomer (CAS 1213606-72-4) is the stereochemical opposite and exhibits distinct physicochemical and biological properties .
| Evidence Dimension | Stereochemical Composition |
|---|---|
| Target Compound Data | >95% (1S)-enantiomer |
| Comparator Or Baseline | Racemate (CAS 785762-36-9): 50% (1S) + 50% (1R); (R)-enantiomer (CAS 1213606-72-4): >95% (1R)-enantiomer |
| Quantified Difference | Target compound provides >95% of the desired (1S)-configuration, compared to 50% in racemate and 0% in (R)-enantiomer. |
| Conditions | Commercial product specifications (AKSci, Leyan) |
Why This Matters
Procurement of the enantiopure (1S)-isomer ensures consistent stereochemical outcomes in asymmetric synthesis and eliminates the need for costly chiral resolution steps.
